molecular formula C7H9ClN2O3S B2773822 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide CAS No. 565171-03-1

2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide

Cat. No.: B2773822
CAS No.: 565171-03-1
M. Wt: 236.67
InChI Key: UPSVYGXKVJGMOM-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c8-3-5(11)9-1-2-10-6(12)4-14-7(10)13/h1-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSVYGXKVJGMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones, including 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide, exhibit significant anticancer properties. For example, research demonstrated that compounds related to this structure showed selective cytotoxicity against various cancer cell lines. In one study, the compound was tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells, revealing an IC50 value of 23.30 ± 0.35 mM, indicating moderate activity against these lines .

Anti-HIV Properties

The compound has also been investigated for its potential as an anti-HIV agent. A study focusing on related thiazolidinone derivatives reported promising results in inhibiting HIV replication in vitro. The structure-activity relationship (SAR) studies suggested that modifications at specific positions on the thiazolidinone ring could enhance antiviral activity .

Anti-Leishmanial Activity

Another notable application is its efficacy against Leishmania species. Research demonstrated that derivatives of this compound can induce apoptosis in Leishmania mexicana promastigotes, making it a candidate for further exploration in treating leishmaniasis .

Synthesis Methodologies

The synthesis of this compound typically involves several chemical reactions:

  • Knoevenagel Condensation : This reaction forms the core thiazolidinone structure by condensing a carbonyl compound with a thiazole derivative.
  • Alkylation Reactions : The introduction of the chloroethyl group is achieved through alkylation with appropriate alkyl halides under basic conditions.
  • Purification and Characterization : The final product is purified using recrystallization or chromatography techniques and characterized using NMR and mass spectrometry to confirm its structure.

Case Studies and Research Findings

StudyApplicationResults
Evren et al., 2022AnticancerIC50 = 23.30 ± 0.35 mM against A549 cells
ResearchGate StudyAnti-HIVModifications enhance antiviral activity
PMC9268695Anti-LeishmanialInduces apoptosis in Leishmania mexicana

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide is unique due to its specific thiazolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide is a thiazolidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C7H9ClN2O3S
  • Molecular Weight : 236.68 g/mol
  • CAS Number : 41691748

The compound features a thiazolidine ring system, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cell lines such as HeLa and A549 through various signaling pathways .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDApoptosis induction
Mono-thiazolidin derivativeA5495.6Extrinsic pathway activation
Bis-thiazolidin derivativeMCF-74.3Intrinsic pathway activation

Antioxidant Activity

Compounds similar to This compound have demonstrated antioxidant properties. Specifically, certain derivatives have shown effective DPPH radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound 4k85% at 50 µM12
Compound 4m90% at 50 µM10
This compound TBDTBD

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, the compound has been investigated for anti-inflammatory effects. Studies indicate that thiazolidine derivatives can inhibit lipid peroxidation and erythrocyte hemolysis, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the efficacy of various thiazolidine derivatives against different cancer cell lines. The results indicated that compounds with structural similarities to This compound exhibited promising cytotoxic effects with lower IC50 values compared to conventional chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Mechanisms

Another research highlighted the antioxidant mechanisms of thiazolidine derivatives. The study focused on the ability of these compounds to scavenge free radicals and mitigate oxidative stress in vitro. Results showed that certain derivatives significantly reduced oxidative markers in treated cells .

Q & A

[Basic] What are the established synthetic methodologies for 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution between thiazolidine-2,4-dione derivatives and chloroacetamide intermediates. A representative method involves reacting thiazolidine-2,4-dione with 2-chloroacetamide derivatives in dimethylformamide (DMF) using sodium bicarbonate as a base at room temperature, yielding ~80% ( ). Another route employs oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with hydrogen peroxide, followed by coupling with chloroacetamide intermediates via carbonyldiimidazole (CDI) activation ( ). Critical parameters include solvent polarity (DMF or dichloromethane), stoichiometric ratios, and reaction time to minimize side products .

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?

  • ¹H/¹³C NMR : Essential for confirming connectivity of the thiazolidinone ring (δ ~170–175 ppm for C=O groups) and acetamide moiety (δ ~3.8–4.2 ppm for CH₂Cl) ().
  • HPLC : Monitors reaction progress and purity (e.g., using hexane:ethyl acetate gradients) ( ).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) ().

[Advanced] How can researchers optimize reaction conditions to address low yields or impurity formation during synthesis?

  • Solvent screening : Polar aprotic solvents like DMF enhance nucleophilicity, while dichloromethane improves solubility of hydrophobic intermediates ().
  • Base selection : Sodium bicarbonate ( ) or triethylamine () mitigates HCl byproduct accumulation.
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC identifies side products early, enabling mid-reaction adjustments ().
  • Temperature modulation : Reflux conditions in dichloromethane improve yields for thermally stable intermediates ().

[Advanced] What methodologies are recommended for resolving contradictions in reported biological activity data across studies?

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability ().
  • Purity validation : Ensure >95% purity via HPLC and NMR before activity testing ().
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends ().

[Advanced] What crystallographic challenges are associated with this compound, and how can SHELX software be employed to address them?

  • Challenges : Crystal twinning, disorder in the thiazolidinone ring, and weak hydrogen-bonding networks ( ).
  • SHELX solutions :
    • Use TWINROTMAT to refine twinned crystals ( ).
    • Apply restraints to disordered atoms (e.g., thiazolidinone carbonyl groups) ( ).
    • High-resolution data (>0.8 Å) improves electron density maps for accurate hydrogen placement ( ).

[Basic] What are the common intermediates generated during the synthesis of this compound?

Key intermediates include:

  • 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid : Synthesized via oxidation of thiourea precursors ( ).
  • Activated chloroacetamides : Prepared using chloroacetyl chloride and amines ( ).
  • Thiazolidinone-CDImidazole adducts : Facilitate coupling under mild conditions ( ).

[Advanced] How should researchers design stability studies to evaluate the compound’s reactivity under varying pH and temperature conditions?

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals for HPLC analysis ().
  • Thermal degradation : Use accelerated stability testing (40–60°C) to predict shelf-life via Arrhenius modeling ().
  • Mechanistic insights : LC-MS identifies degradation products (e.g., cleavage of the acetamide bond) ().

[Advanced] What computational methods complement experimental data in elucidating the compound’s structure-activity relationships?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps of the thiazolidinone ring) ().
  • Molecular docking : Models interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) ().
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes under physiological conditions ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.